molecular formula C20H29NO4S2 B1681539 N-(2(S)-(Acetylthiomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine ethyl ester CAS No. 136511-43-8

N-(2(S)-(Acetylthiomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine ethyl ester

Cat. No. B1681539
M. Wt: 411.6 g/mol
InChI Key: ZVQXPUMRSJGLSF-MSOLQXFVSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters derived from carboxylic acids are the most common .


Synthesis Analysis

Esters are commonly prepared by reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification . In the reaction, the hydroxyl group (OH) of the carboxylic acid is replaced by the alkoxy group (R′O) of the alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a carboxylic acid ester functional group, which has the general formula RCOOR′, where R and R′ are any organic combining groups .


Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, in which they react with water to produce alcohols and acids . They can also be converted to other esters by reaction (transesterified) with an alcohol, a carboxylic acid, or a third ester in the presence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, carboxylic acid esters of low molecular weight are typically colorless, volatile liquids with pleasant odors, and are slightly soluble in water .

Scientific Research Applications

Chromatographic Analysis

  • The compound's active metabolite has been used in high-performance liquid chromatographic assays. This method, validated for clinical pharmacokinetic studies, enables the determination of the metabolite in human plasma, crucial for understanding its behavior in the body. The study demonstrates the stability of the compound in plasma and its suitability for such analyses (Alton et al., 1992).

Methanolysis and Catalysis

  • Research on methanolysis of ethyl esters, including those similar to our compound of interest, has shown enhanced catalysis by microbial cyclooligosaccharides. This study provides insights into the potential use of the compound in biocatalysis and organic synthesis, exploring the effects of different solvents on the reaction rate (Park & Jung, 2008).

Atriopeptidase Inhibition

  • A series of N-(3-mercaptoacyl) amino acid derivatives, including variants similar to our compound, were evaluated for their potential to inhibit atriopeptidase. These findings suggest potential therapeutic applications in cardiovascular diseases, highlighting the compound's effectiveness as an atriopeptidase inhibitor (Neustadt et al., 1994).

Polymer Synthesis

  • The compound has been utilized in the synthesis of polymers. Studies have shown its application in the polymerization of N-methacryloyl-L-tyrosine derivatives in water. This research opens avenues for using the compound in the development of new polymeric materials, especially in the field of biomedical engineering (Tabatabai et al., 2002).

Corrosion Inhibition

  • A novel polymer containing residues of the essential amino acid methionine, derived from the compound, demonstrated superior inhibition of mild steel corrosion. This suggests potential industrial applications in corrosion protection, especially in harsh chemical environments (Al-Muallem et al., 2015).

properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXPUMRSJGLSF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2(S)-(Acetylthiomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine ethyl ester

CAS RN

136511-43-8
Record name Sch 42495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-42495
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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